tert-Butyl 2-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Overview
Description
Tert-Butyl 2-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol. This compound is part of the naphthyridine family, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multiple steps, starting with the formation of the naphthyridine core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and pH, to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation states of the naphthyridine ring.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the naphthyridine core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Tert-Butyl 2-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: : The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 2-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Tert-Butyl 2-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: can be compared with other similar compounds, such as tert-Butyl 3-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate . While both compounds share structural similarities, their positions of the amino group differ, leading to variations in their chemical properties and biological activities.
List of Similar Compounds
Tert-Butyl 3-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Tert-Butyl 4-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Biological Activity
tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 1149333-40-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 249.31 g/mol. The structure features a naphthyridine core, which is known to exhibit various biological activities.
Property | Value |
---|---|
CAS Number | 1149333-40-3 |
Molecular Formula | C13H19N3O2 |
Molecular Weight | 249.31 g/mol |
InChI Key | LVCYIRQQPQEBSD-UHFFFAOYSA-N |
Purity | >96% |
Antimicrobial Activity
Research indicates that compounds related to naphthyridine structures exhibit antimicrobial properties. In particular, studies have shown that certain derivatives can inhibit the growth of various pathogens. For instance, a study demonstrated that naphthyridine derivatives displayed significant activity against Cryptosporidium species, with some exhibiting EC50 values in the low micromolar range .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in vitro. The compound has shown moderate cytotoxicity against cancer cell lines while maintaining selectivity for tumor cells over normal cells. This selectivity is crucial for developing potential anticancer agents.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the naphthyridine core can significantly affect biological activity. For example:
- Substituting different functional groups at specific positions on the naphthyridine ring alters potency and selectivity against target organisms.
- The presence of amino groups enhances binding affinity to biological targets .
Study 1: Antimicrobial Efficacy
A recent study investigated the efficacy of various naphthyridine derivatives against C. parvum. The results indicated that tert-butyl 2-amino derivatives exhibited promising activity with an EC50 value of approximately 2.1 μM, suggesting potential for further development as therapeutic agents .
Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity, tert-butyl 2-amino derivatives were tested against several cancer cell lines. The findings revealed that these compounds could induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as selective anticancer agents .
Properties
IUPAC Name |
tert-butyl 2-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-6-10-9(8-16)4-5-11(14)15-10/h4-5H,6-8H2,1-3H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCYIRQQPQEBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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